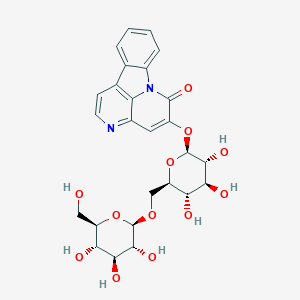

Bruceolline B

Description

Structure

3D Structure

Properties

CAS No. |

159194-91-9 |

|---|---|

Molecular Formula |

C26H28N2O12 |

Molecular Weight |

560.5 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |

InChI |

InChI=1S/C26H28N2O12/c29-8-15-18(30)20(32)22(34)25(39-15)37-9-16-19(31)21(33)23(35)26(40-16)38-14-7-12-17-11(5-6-27-12)10-3-1-2-4-13(10)28(17)24(14)36/h1-7,15-16,18-23,25-26,29-35H,8-9H2/t15-,16-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1 |

InChI Key |

VNELTEBGMWTQED-NXEOTYAVSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4N2C(=O)C(=CC4=NC=C3)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C4N2C(=O)C(=CC4=NC=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4N2C(=O)C(=CC4=NC=C3)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O |

Synonyms |

5-O-glucopyranosyl-1-6-glucopyranosylcanthin-6-one bruceolline B |

Origin of Product |

United States |

Isolation and Structural Elucidation of Bruceolline B

Discovery and Original Isolation of Bruceolline B from Brucea javanica

The initial discovery and isolation of this compound are attributed to phytochemical investigations of Brucea javanica. This plant is a known source of various bioactive compounds, including a range of alkaloids and quassinoids. The isolation process for natural products from Brucea javanica typically involves the extraction of plant material, such as the stems, with organic solvents. Subsequent fractionation of the crude extract is then performed to separate the complex mixture into simpler fractions, leading to the eventual isolation of pure compounds like this compound. While the presence of this compound in Brucea javanica has been noted, detailed reports outlining the specific methods of its first isolation are not extensively documented in readily available scientific literature.

Advanced Isolation Techniques for this compound

Modern phytochemical research employs a variety of advanced isolation techniques to enhance the efficiency and purity of natural product isolation. For compounds like this compound, these methods would typically involve various forms of chromatography. Techniques such as column chromatography, preparative high-performance liquid chromatography (HPLC), and centrifugal partition chromatography (CPC) are instrumental in separating complex mixtures of alkaloids from plant extracts. The selection of a specific technique or a combination thereof depends on the physicochemical properties of the target compound. However, specific applications of these advanced techniques for the targeted isolation of this compound have not been detailed in available research.

Spectroscopic Methods for Structural Characterization of this compound

The determination of the chemical structure of a novel compound like this compound relies on a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups. The primary methods used for such structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are crucial for establishing the carbon-hydrogen framework of the molecule and the connectivity between different atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of specific functional groups within the molecule, such as carbonyls, hydroxyls, and amines, by detecting their characteristic vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can indicate the presence of chromophores, such as aromatic systems.

While these are the standard methods for structural characterization, specific spectroscopic data for this compound is not widely published.

Confirmation of this compound Stereochemistry

The final step in the structural elucidation of a natural product is the determination of its absolute stereochemistry, which defines the three-dimensional arrangement of its atoms. This is a critical aspect as different stereoisomers can exhibit vastly different biological activities. Common methods for confirming stereochemistry include:

X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule if a suitable single crystal can be obtained.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can provide information about the stereochemistry of chiral molecules.

Total Synthesis: The unambiguous synthesis of a specific stereoisomer and comparison of its spectroscopic and physical properties with those of the natural product can confirm its absolute configuration.

Detailed experimental data confirming the stereochemistry of this compound is not currently available in the public domain.

Biosynthetic Pathways and Precursors of Bruceolline B

Proposed Biosynthetic Routes to Indole (B1671886) Alkaloids in Brucea Species

Indole alkaloids, a vast and diverse group of secondary metabolites, share a common structural motif derived from the amino acid tryptophan wikipedia.org. In Brucea species, which are known for producing a variety of complex alkaloids, the biosynthesis of indole alkaloids is understood to originate from this fundamental precursor. The characteristic cyclopenta[b]indole (B15071945) skeleton, present in many Brucea alkaloids including various bruceollines (such as Bruceolline D, E, F, H, I, and J) researchgate.netacs.orgunifi.itresearchgate.netresearchgate.netrsc.orgresearchgate.net, suggests that pathways leading to the formation of this fused ring system are central to their production. While direct evidence for Bruceolline B's specific route is limited, general indole alkaloid biosynthesis pathways often involve the initial decarboxylation of tryptophan to form tryptamine (B22526), followed by further modifications and cyclizations wikipedia.org.

Identification of Early and Late-Stage Biosynthetic Precursors to this compound

The primary biochemical precursor for all indole alkaloids is the amino acid tryptophan wikipedia.org. This essential amino acid serves as the foundational building block from which the indole ring system is constructed. Following tryptophan, the pathway typically proceeds through tryptamine, formed by tryptophan decarboxylation wikipedia.org. Specific early and late-stage precursors directly leading to this compound have not been definitively identified in the scientific literature. However, the synthesis of structurally related compounds, such as Bruceolline H, has employed synthetic intermediates like enynyl acetates, which are designed to facilitate the formation of the cyclopenta[b]indole core through gold-catalyzed reactions figshare.comrsc.orgscispace.com. It is plausible that natural pathways involve similar cyclization strategies, potentially utilizing derivatives of tryptophan and other small molecules to assemble the complex structure of this compound.

Genetic and Molecular Basis of this compound Production

The genetic and molecular basis for the production of specific alkaloids in plants often involves coordinated expression of genes organized into biosynthetic gene clusters biorxiv.org. While specific genes responsible for this compound biosynthesis have not been identified, research in other Brucea species has explored metabolic engineering and CRISPR-based approaches to enhance the production of secondary metabolites researchgate.net. Understanding the genomic architecture and regulatory mechanisms governing the expression of enzymes involved in the proposed biosynthetic routes would be key to unlocking the full potential of this compound production.

Compound Table

In Vitro Biological Activities of Bruceolline B

Antimalarial Activity of Bruceolline B

Compounds from the Simaroubaceae family, to which this compound belongs, are traditionally recognized for their antimalarial properties. Research indicates that several quassinoids derived from this family exhibit activity against malaria parasites.

While this compound is part of a family known for its antimalarial potential, specific in vitro efficacy data, such as half-maximal inhibitory concentration (IC50) values against Plasmodium falciparum strains, for this compound itself are not extensively detailed in the reviewed literature. Studies on related quassinoids have shown significant activity; for instance, orinocinolide, a related compound, demonstrated potent in vitro activity against Plasmodium falciparum clones D6 and W2 with IC50 values reported in the ng/mL range researchgate.net. In contrast, other related compounds like canthin-6-one (B41653) and 9-hydroxycanthin-6-one (B1245731) have shown lower antimalarial activity against the W2 P. falciparum clone, with IC50 values in the thousands of ng/mL range researchgate.net. Further direct in vitro testing is required to establish the specific antimalarial efficacy of this compound.

The precise cellular or molecular targets of this compound within malarial parasites have not been explicitly identified in the available scientific literature. While some β-carboline derivatives, a structural class that includes compounds found in the Simaroubaceae family, have been investigated for their mechanisms of action, such as interference with cell cycle progression researchgate.net or modulation of signaling pathways relevant in other contexts researchgate.net, these findings are not directly attributed to this compound's action against malaria parasites.

Investigation of this compound's Interaction with Starch Hydrolyzing Enzymes

This compound has been computationally investigated for its potential to inhibit starch-hydrolyzing enzymes, which are key targets in managing metabolic disorders like type 2 diabetes.

Molecular docking studies have explored the interaction of this compound with maltase glucoamylase, an enzyme involved in carbohydrate metabolism. These analyses indicated favorable binding energies for this compound, with values of -6.461 kcal/mol against the N-terminal maltase glucoamylase and -7.576 kcal/mol against the C-terminal maltase glucoamylase researchgate.netresearchgate.netresearchgate.net. Based on these computational results, this compound and similar compounds have been categorized as potential "lead hit compounds" for enzyme inhibition researchgate.netresearchgate.net.

While molecular docking suggests a potential interaction between this compound and maltase glucoamylase, specific in vitro enzymatic inhibition assay results, such as IC50 values for the inhibition of maltase, α-amylase, or α-glucosidase, are not detailed in the readily accessible literature for this compound. Further experimental validation through in vitro enzyme assays would be necessary to confirm and quantify its inhibitory potential against these carbohydrate-metabolizing enzymes.

Exploratory In Vitro Biological Screening of this compound

Compounds derived from the Simaroubaceae family are known to possess a range of biological activities, including cytotoxic effects against various cell lines. For example, related compounds have demonstrated cytotoxic effects on leukemia cell lines, with IC50 values reported in the micromolar range researchgate.net. Additionally, certain β-carboline alkaloids, structurally related to components found in this family, have been investigated for their ability to modulate signaling pathways relevant to cancer, such as the Wnt/β-catenin pathway through the activation of GSK3β researchgate.net. However, comprehensive in vitro screening data, including specific IC50 values for cytotoxicity, anti-inflammatory, or antiviral activities, directly pertaining to this compound across a broad range of assays, are not extensively documented in the reviewed studies.

Antiproliferative Assays in Cell Lines

Studies investigating the antiproliferative effects of this compound on cancer cell lines are not extensively documented in the retrieved scientific literature. While molecular docking studies have explored its potential interaction with enzymes like maltase glucoamylase, indicating potential biological relevance through binding energies, direct in vitro antiproliferative assays with specific cell lines and quantitative data such as IC50 values for this compound were not found.

Data Table: Antiproliferative Activity of this compound

| Cell Line | IC50 Value (μM) | Reference |

| No specific data found for this compound. |

Anti-inflammatory Response in Cellular Models

Information regarding the in vitro anti-inflammatory effects of this compound in cellular models is sparse. Some general mentions suggest potential anti-inflammatory activity in broader studies of alkaloids from the Brucea genus, but specific investigations into this compound's impact on inflammatory pathways, cytokine production (e.g., TNF-α, IL-6, IL-1β), or inflammatory mediators in cellular systems have not yielded detailed findings in the reviewed sources.

Data Table: Anti-inflammatory Activity of this compound

| Cellular Model | Target Pathway/Mediator | Effect | Reference |

| No specific data found for this compound. |

Antiviral Activity in Cell Cultures

The in vitro antiviral activity of this compound in cell cultures has not been a prominent focus in the scientific literature retrieved. While compounds derived from Brucea javanica have been broadly studied for various bioactivities, including general antiviral effects, specific studies detailing this compound's efficacy against particular viruses in cell culture models were not identified.

Data Table: Antiviral Activity of this compound

| Virus | Cell Culture Model | EC50/IC50 Value | Reference |

| No specific data found for this compound. |

Preclinical Pharmacological Investigations of Bruceolline B

In Vivo Efficacy Studies of Bruceolline B in Animal Models of Disease (e.g., malaria)

No specific in vivo efficacy studies for this compound in animal models of malaria or other diseases were identified in the reviewed literature. While other compounds from the Brucea genus, such as quassinoids, have demonstrated in vivo activity against Plasmodium berghei in mice, similar data for this compound is not published. prota4u.org

Pharmacodynamic Profiling of this compound in Preclinical Systems

Information regarding the pharmacodynamic profiling of this compound in preclinical systems is not available. Pharmacodynamics involves the study of a drug's molecular, biochemical, and physiologic effects. Without specific studies, the mechanism of action and the dose-response relationship of this compound remain unknown.

Target Engagement Studies for this compound in Animal Models

There are no published target engagement studies for this compound in animal models. Such studies are crucial to confirm that a compound interacts with its intended biological target in vivo and to understand its mechanism of action at a molecular level.

Proof-of-Concept Studies for this compound as a Therapeutic Lead

Proof-of-concept studies are essential to establish the therapeutic potential of a compound. No such studies for this compound have been reported in the scientific literature. While the isolation of this compound from a medicinally important plant genus suggests potential bioactivity, dedicated studies are required to validate it as a therapeutic lead.

Structure Activity Relationship Sar and Drug Discovery for Bruceolline B

Design and Synthesis of Bruceolline B Derivatives for SAR Studies

The synthesis of natural products and their derivatives is a cornerstone of SAR studies, allowing researchers to systematically probe the impact of structural modifications on biological activity. While extensive synthetic routes for this compound itself have been reported, the systematic design and synthesis of its derivatives specifically for comprehensive SAR studies are less extensively documented in readily available literature. However, research on related bruceollines, such as Bruceolline D, E, and H, has explored various synthetic methodologies, including biomimetic approaches, Sharpless asymmetric dihydroxylation, Lewis acid-catalyzed cyclizations, and gold(I)-catalyzed reactions researchgate.netchim.itacs.orgrsc.org. These studies, while not always focused on this compound derivatives, lay the groundwork for potential synthetic strategies. The identification of this compound as an alkaloidal glycoside, comprising a glycone unit and a 5-hydroxycanthine-6-one unit, provides key structural motifs that could serve as targets for synthetic modification nih.gov. Future SAR studies would likely involve targeted modifications of these units to explore their contribution to biological activity.

Elucidation of Key Pharmacophores in this compound for Biological Activity

The identification of pharmacophores—the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity—is critical for understanding drug-target interactions researchgate.netslideshare.netnih.gov. For this compound, computational studies have provided initial insights into its interaction with specific enzymes, suggesting key structural elements involved in binding. Molecular docking analyses have revealed that this compound interacts with the C-terminal maltase glucoamylase (Ct-MGAM) through hydrogen bond interactions involving specific residues like D1420 and D1526 nih.gov. The glycone unit of this compound has been observed to form hydrogen bonds with residues such as D1157, D1579, D1420, D1526, and R1510 of Ct-MGAM, while the 5-hydroxycanthine-6-one unit interacts with residues T1586 and W1427 nih.gov. These interactions suggest that both the glycone and the 5-hydroxycanthine-6-one moieties are crucial for the binding affinity and biological activity of this compound, potentially serving as key pharmacophoric features.

Computational Chemistry in this compound SAR Analysis

Computational chemistry plays a pivotal role in modern drug discovery by enabling the prediction of molecular behavior and guiding experimental efforts researchgate.netnih.govnih.govscielo.org.mxscienceopen.comopenbioinformaticsjournal.comnih.govcresset-group.comnih.govrsc.org. For this compound, molecular docking studies have been instrumental in understanding its potential interactions with biological targets. Specifically, this compound has demonstrated significant binding energies with starch-hydrolyzing enzymes. It exhibited a binding energy of -7.576 kcal/mol against the C-terminal maltase glucoamylase (Ct-MGAM), and -6.461 kcal/mol against the N-terminal maltase glucoamylase researchgate.netnih.govresearchgate.net. These computational findings provide quantitative data on the molecule's affinity for these enzymes, offering a basis for SAR analysis. The detailed analysis of hydrogen bonds and hydrophobic interactions within the enzyme's active site further elucidates how this compound's structure contributes to its binding, thereby informing potential structural modifications for enhanced activity or selectivity. While QSAR (Quantitative Structure-Activity Relationship) models are widely used in SAR analysis openbioinformaticsjournal.comnih.govcresset-group.comresearchgate.net, specific QSAR studies directly on this compound or its derivatives were not prominently identified in the initial search, suggesting this area may offer avenues for future research.

Development of this compound Analogs with Enhanced Biological Profiles

The ultimate goal of SAR studies is often the development of analogs with improved biological properties, such as increased potency, selectivity, or altered pharmacokinetic profiles nih.govnih.govnih.govontosight.aiekb.eg. While this compound itself has shown promising interactions with enzymes like Ct-MGAM, the development of specific this compound analogs with demonstrably enhanced biological profiles, compared to the parent compound, is not extensively detailed in the current literature. Existing research has primarily focused on understanding the intrinsic activity and binding mechanisms of this compound nih.gov. However, the insights gained from its molecular docking studies, identifying the critical roles of its glycone and 5-hydroxycanthine-6-one units, provide a strong foundation for designing novel derivatives. Future research could leverage these findings to synthesize modified structures, systematically altering these key pharmacophoric regions to optimize binding affinity, enzyme inhibition, or other desired biological activities.

Future Research Directions and Translational Opportunities for Bruceolline B

Advanced Bioanalytical Methodologies for Bruceolline B Detection and Quantification

The precise and sensitive detection and quantification of this compound in various biological matrices are critical for pharmacokinetic studies, efficacy assessments, and quality control. While established techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV detection are valuable, future research should focus on developing more advanced and robust analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it an ideal platform for quantifying this compound in complex biological samples such as plasma, tissues, and cellular extracts mdpi.comniscpr.res.in. Future work should concentrate on optimizing LC-MS/MS methods to achieve lower limits of detection (LOD) and quantification (LOQ), thereby enabling the study of this compound at very low concentrations. The development of validated, high-throughput bioanalytical assays is essential for enabling large-scale studies required for drug development and clinical translation amazonaws.com. Furthermore, exploring hyphenated techniques, such as LC-HR-MS (High-Resolution Mass Spectrometry) and LC-NMR, could provide more comprehensive structural information and aid in the identification of metabolites and degradation products, which is crucial for understanding this compound's fate in biological systems mdpi.com.

Synthetic Biology and Metabolic Engineering for Enhanced this compound Production

The natural abundance of this compound in its source plants can be limited, posing challenges for large-scale extraction and research. Synthetic biology and metabolic engineering offer promising avenues to overcome these limitations by enabling the sustainable and scalable production of this compound.

Research should focus on elucidating the complete biosynthetic pathway of this compound. Identifying the specific genes and enzymes involved in its synthesis will be the cornerstone for engineering microbial or plant cell systems for enhanced production researchgate.netpnas.orgmdpi.comnih.gov. Strategies may include heterologous expression of these genes in microbial hosts like E. coli or yeast, or optimizing production in plant cell cultures through genetic modification and controlled cultivation conditions researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov. Techniques such as CRISPR-Cas9 for genome editing and pathway refactoring can be employed to boost metabolic flux towards this compound researchgate.netsciepublish.com. Furthermore, exploring precursor feeding strategies and optimizing culture media and environmental conditions in engineered systems will be vital for maximizing yields and achieving cost-effective production researchgate.netresearchgate.net.

Comprehensive Elucidation of this compound's Diverse Biological Mechanisms

While this compound has shown promising biological activities, a comprehensive understanding of its molecular targets and mechanisms of action is still nascent. Future research should prioritize detailed mechanistic studies to unlock its full therapeutic potential.

Investigating this compound's effects at the cellular and molecular level is paramount. This includes identifying specific protein targets, enzyme interactions, and the signaling pathways it modulates nih.govresearchgate.netomicstutorials.comnih.govacs.orgnih.gov. For instance, studies have indicated that related compounds like Brusatol (B1667952) can modulate pathways such as STAT3, Akt/mTOR, and NF-κB nih.govfrontiersin.orgnih.gov. Future research should determine if this compound engages similar or distinct pathways, potentially leading to its observed effects, such as cytotoxicity or anti-inflammatory actions ontosight.airsc.orgscience.govresearchgate.netresearchgate.net. Elucidating these mechanisms will not only validate its therapeutic potential but also guide the development of more targeted applications and potentially identify novel drug targets.

Integration of Omics Technologies in this compound Research

The application of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, holistic approach to understanding the complex interactions of this compound within biological systems and its production pathways nih.govresearchgate.netomicstutorials.comnih.govfrontiersin.org.

Integrating these technologies can provide unprecedented insights. Transcriptomics can reveal how this compound treatment alters gene expression patterns, offering clues to its cellular targets and downstream effects researchgate.netfrontiersin.org. Proteomics can identify changes in protein abundance and post-translational modifications, directly pinpointing molecular targets or affected pathways nih.govresearchgate.netfrontiersin.org. Metabolomics can map the alterations in cellular metabolic profiles induced by this compound, providing a systems-level view of its impact on cellular physiology nih.govresearchgate.netfrontiersin.org. Furthermore, genomic data can inform the identification of genes involved in this compound biosynthesis, crucial for metabolic engineering efforts researchgate.netpnas.orgmdpi.com. A pan-omics approach, integrating data from multiple omics layers, is essential for a comprehensive understanding of this compound's biological roles and for identifying novel therapeutic targets or production strategies nih.gov.

Potential for this compound as a Chemical Probe for Biological Systems

The inherent biological activity and specificity of natural products make them valuable tools, or chemical probes, for dissecting complex biological processes and validating drug targets acs.orgnih.govyale.edursc.orgnih.gov. This compound, with its distinct chemical structure and reported bioactivities, holds significant potential in this regard.

Future research should explore the development of this compound as a chemical probe. This would involve rigorous characterization of its mechanism of action, confirming its specificity for particular molecular targets or pathways acs.orgrsc.org. If this compound exhibits high potency and selectivity for a specific biological target, it could be used to perturb cellular functions, validate targets for drug development, or study signaling cascades acs.orgyale.edu. Modifications to this compound, such as the incorporation of affinity tags or fluorescent labels, could further enhance its utility as a probe for biochemical assays, target identification studies (e.g., affinity chromatography), and live-cell imaging acs.org. Such applications would significantly advance our understanding of cellular biology and disease mechanisms.

Compound List:

this compound

Brusatol

Bruceine D

9-hydroxycanthin-6-one (B1245731)

Isobruceine B

Bruceolline F

Bruceolline E

Bruceolline H

Bruceolline I

Yadanzigan

β-sitosterol

Luteolin

Curcumin

Resveratrol

Silymarin

Geldanamycin

TNP-470

Trapoxin A

FTY720

Diazoamide A

Brefeldin A

Cyclosporine A

Rapamycin

Cinmethylin

Pladienolide

Herboxidiene

Fr901464

Apigenin 7-O-β-D-glucopyranoside

Soulameanone

9-methoxycanthin-6-one (B140682)

Niloticine

Octatriacontan-1-ol

Bombiprenone

α-tocopherol

Inosine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.